Barettin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

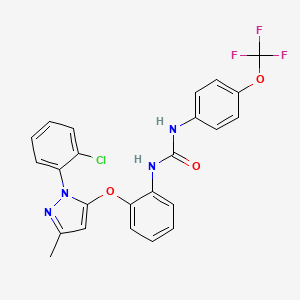

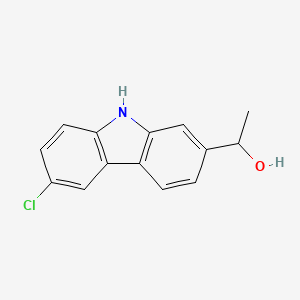

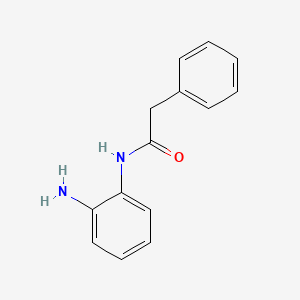

Barettin es un alcaloide bromado derivado de la esponja marina Geodia barretti. Es un dipéptido cíclico compuesto por un derivado bromado deshidrogenado de triptófano unido por dos enlaces peptídicos a un residuo de arginina, formando un núcleo de 2,5-diketopiperazina . This compound fue aislado por primera vez en 1986 por Göran Lidgren, Lars Bohlin y Jan Bergman en la Universidad de Uppsala, Suecia . Ha demostrado tener actividades biológicas significativas, incluidas propiedades antioxidantes, antiinflamatorias y antifouling .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de barettin implica varios pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la bromación del triptófano, seguida de la formación de la estructura dipéptida cíclica a través de la formación de enlaces peptídicos con arginina . Las condiciones de reacción generalmente implican el uso de agentes bromantes como bromo o N-bromosuccinimida, y reactivos de acoplamiento de péptidos como diciclohexilcarbodiimida (DCC) o N,N'-diisopropilcarbodiimida (DIC) .

Métodos de Producción Industrial

Actualmente, la producción industrial de this compound es limitada debido a la complejidad y el costo de la ruta sintética. La disponibilidad de material sintético es crucial para cualquier comercialización potencial, pero los métodos existentes son intensivos en mano de obra y costosos . Se está investigando para desarrollar rutas sintéticas más eficientes y rentables para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de Reacciones

Barettin sufre varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar la porción de triptófano bromado.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como azida de sodio o tioles.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, cada uno con potencialmente diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Barettin ejerce sus efectos a través de varios mecanismos moleculares:

Comparación Con Compuestos Similares

Barettin es único entre los productos naturales marinos debido a su combinación de residuos de triptófano y arginina bromados que forman una estructura dipéptida cíclica. Los compuestos similares incluyen:

Dipodazina: Un derivado sintético de this compound con propiedades antifouling mejoradas.

Debromothis compound: Un análogo desbromado de this compound que carece del mismo nivel de actividad biológica, destacando la importancia del átomo de bromo.

Otras diketopiperazinas: Compuestos con estructuras dipéptidas cíclicas similares pero diferentes sustituyentes, que pueden exhibir diferentes actividades biológicas.

Propiedades

Número CAS |

104311-70-8 |

|---|---|

Fórmula molecular |

C17H19BrN6O2 |

Peso molecular |

419.3 g/mol |

Nombre IUPAC |

2-[3-[(2S,5Z)-5-[(6-bromo-1H-indol-3-yl)methylidene]-3,6-dioxopiperazin-2-yl]propyl]guanidine |

InChI |

InChI=1S/C17H19BrN6O2/c18-10-3-4-11-9(8-22-13(11)7-10)6-14-16(26)23-12(15(25)24-14)2-1-5-21-17(19)20/h3-4,6-8,12,22H,1-2,5H2,(H,23,26)(H,24,25)(H4,19,20,21)/b14-6-/t12-/m0/s1 |

Clave InChI |

YYFNNPXWRXQUPR-JVXNRYDGSA-N |

SMILES |

C1=CC2=C(C=C1Br)NC=C2C=C3C(=O)NC(C(=O)N3)CCCN=C(N)N |

SMILES isomérico |

C1=CC2=C(C=C1Br)NC=C2/C=C\3/C(=O)N[C@H](C(=O)N3)CCCN=C(N)N |

SMILES canónico |

C1=CC2=C(C=C1Br)NC=C2C=C3C(=O)NC(C(=O)N3)CCCN=C(N)N |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-[3-(benzoyloxy)phenyl]-2,2-dibromo-](/img/structure/B3061307.png)

![Imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo-](/img/structure/B3061316.png)